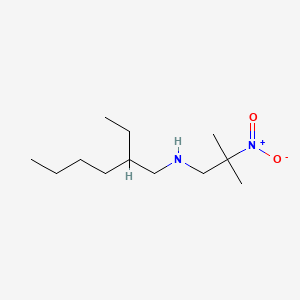

N-(2-Nitroisobutyl)-2-ethylhexylamine

Description

Propriétés

Numéro CAS |

63765-90-2 |

|---|---|

Formule moléculaire |

C12H26N2O2 |

Poids moléculaire |

230.35 g/mol |

Nom IUPAC |

2-ethyl-N-(2-methyl-2-nitropropyl)hexan-1-amine |

InChI |

InChI=1S/C12H26N2O2/c1-5-7-8-11(6-2)9-13-10-12(3,4)14(15)16/h11,13H,5-10H2,1-4H3 |

Clé InChI |

ZWNSDNRWTPIDSH-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)CNCC(C)(C)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism:

- Formation of N-(hydroxymethyl) intermediate :

$$

\text{2-Ethylhexylamine} + \text{HCHO} \rightarrow \text{N-(hydroxymethyl)-2-ethylhexylamine}

$$ - Condensation with nitroparaffin :

$$

\text{N-(hydroxymethyl)-2-ethylhexylamine} + \text{2-nitropropane} \rightarrow \text{N-(2-Nitroisobutyl)-2-ethylhexylamine} + \text{H}_2\text{O}

$$

Simplified Alternative (Method B) : Direct reaction of 2-ethylhexylamine with 2-nitro-2-methyl-1-propanol without isolating intermediates.

Experimental Protocol:

- Reactants : Equimolar 2-ethylhexylamine and 2-nitro-2-methyl-1-propanol.

- Conditions :

- Hermetically sealed vessel.

- Stirred until homogeneous (no solvent required).

- Reaction at 25–30°C for 3 days.

- Work-up :

- Separation of aqueous layer.

- Distillation under reduced pressure (e.g., 10 mmHg) yields pure product.

Key Data:

| Parameter | Value |

|---|---|

| Yield | ~86% (analogous reaction) |

| Boiling Point | 85°C at 10 mmHg (analogous) |

| Nitrogen Content | 14.84% (observed) vs. 14.74% (calculated) |

Alternative Pathway: Nitroalkylation of Amines

A modified approach uses formaldehyde and nitropropane with 2-ethylhexylamine in a one-pot reaction. This method avoids isolating intermediates but requires precise stoichiometry.

By-Product Mitigation:

- Common by-products (e.g., ethylhexanol) are minimized via controlled aldehyde addition and vacuum distillation.

Industrial Scalability and Modern Adaptations

While no industrial-scale data exists for this specific compound, analogous syntheses (e.g., tris(2-ethylhexyl)amine) suggest:

- Catalyst Use : Pd/C facilitates hydrogenation steps in related amine syntheses but is unnecessary here.

- Purification : Fractional distillation under vacuum ensures >90% purity.

Physicochemical Validation

- Molecular Formula : C₁₂H₂₆N₂O₂.

- SMILES :

CCCCC(CC)CNCC(C)(C)[N+](=O)[O-]. - Density : ~0.80 g/cm³ (similar to bis(2-ethylhexyl)amine).

Comparative Data Table

*Theoretical yield based on analogous reactions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Nitroisobutyl)-2-ethylhexylamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like sodium nitrite and hydrochloric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(2-Nitroisobutyl)-2-ethylhexylamine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of nitro group-containing biomolecules and their interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which N-(2-Nitroisobutyl)-2-ethylhexylamine exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes, proteins, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Ethylhexylamine Hydrochloride (CAS RN 26392-49-4)

- Structure : Lacks the nitroisobutyl group; instead, the amine is protonated as a hydrochloride salt.

- Properties : Melting point (116°C), purity ≥98.5% .

- Applications : Used in pesticide testing standards, likely as an intermediate or pH regulator.

N-Ethyl-N-hydroxyethylaniline (CAS RN 92-50-2)

- Structure : Aromatic amine with ethyl and hydroxyethyl substituents.

- Properties : Boiling point (276°C), density (1.023 g/cm³), melting point (33°C) .

- Applications : Intermediate in dye synthesis or surfactants.

- Contrast : The aromatic ring and hydroxyethyl group enhance solubility in polar solvents, unlike the aliphatic nitroisobutyl group in the target compound.

N-Butyl-2-ethylhexylamine (CAS RN 61614-51-5)

- Structure : Features a butyl group instead of nitroisobutyl.

- Applications : Likely used as a chemical intermediate; alkyl chain length may improve lipid solubility for use in lubricants or surfactants.

- Contrast : The nitro group in the target compound could impart explosive or catalytic properties absent in this analog.

N-(2-Ethylhexyl)-crotonamides

- Structure : Derived from 2-ethylhexylamine and crotonic acid esters.

- Properties: Demonstrated carcinostatic (anticancer) activity superior to hydroxybutyramide derivatives .

- Applications : Pharmaceutical applications in oncology.

- Contrast : The nitroisobutyl group in the target compound may offer different bioactivity or stability profiles compared to crotonamide derivatives.

Sodium 2-Ethylhexyliminodipropionate

- Structure : Amphoteric surfactant derived from 2-ethylhexylamine and methyl acrylate.

- Properties : Water-soluble, stable under extreme pH and temperature conditions .

- Applications : Industrial and food-grade cleaning products.

Research Findings and Industrial Relevance

- Pharmaceutical Potential: N-(2-Ethylhexyl)-crotonamides demonstrate that 2-ethylhexylamine derivatives can exhibit bioactivity, suggesting the target compound’s nitro group might be leveraged in drug design .

- Industrial Demand : The growing market for 2-ethylhexylamine derivatives in polymers and coatings (e.g., Di-(2-ethylhexyl)amine) underscores the importance of structural modifications for tailored material properties .

- Synthesis Challenges: Evidence on Sodium 2-ethylhexyliminodipropionate highlights ester addition/hydrolysis as a common synthetic route, which may differ from the nitroisobutyl derivative’s preparation .

Activité Biologique

N-(2-Nitroisobutyl)-2-ethylhexylamine is a compound that has garnered attention in various fields, including pharmacology and environmental science, due to its biological activity and potential toxicity. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula and CAS number 63765-90-2, is characterized by the presence of a nitro group attached to an isobutyl chain. This structural feature is significant as it influences the compound's reactivity and biological interactions.

1. Cytotoxicity and Antineoplastic Potential

Research has indicated that compounds similar to this compound exhibit cytotoxic properties, particularly as alkylating agents. Alkylating agents are known to interfere with DNA replication and transcription, leading to cell death or apoptosis. A comparative study on alkylating agents found that such compounds can induce significant biological effects in experimental models, including mice and rats, by altering cellular processes linked to neoplasms .

2. Aquatic Toxicity

The compound's potential toxicity to aquatic life has been a subject of investigation. Studies have evaluated the effects of various chemicals on fish species, revealing that certain nitro compounds can lead to high mortality rates at low concentrations. For instance, toxicity assessments indicated that this compound may present risks to fish populations due to its bioactive nature .

Case Study 1: Toxicity in Fish

A study conducted by the EPA assessed the toxicity of numerous chemicals, including this compound, on fish species such as trout and bluegill sunfish. The findings demonstrated that exposure to this compound resulted in significant lethality within a short exposure period (less than 8 hours) at concentrations around 1 ppm . This highlights the ecological risks associated with its use.

Case Study 2: Cellular Response in Mammalian Models

In a separate investigation focusing on mammalian models, researchers observed that exposure to this compound led to alterations in gene expression profiles associated with stress responses and apoptosis pathways. These changes were particularly evident in liver cells, suggesting a potential mechanism for its cytotoxic effects .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂₆N₂O₂ |

| CAS Number | 63765-90-2 |

| Toxicity (LC50) | < 1 ppm (fish) |

| Biological Activity | Cytotoxicity, Antineoplastic |

Q & A

Q. Key Considerations :

- Avoid excess nitrating agents to prevent decomposition.

- Use inert atmospheres (N₂/Ar) during alkylation to suppress oxidation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach ensures structural and functional validation:

Advanced Tip : Use High-Resolution MS (HRMS) to resolve isotopic clusters and confirm empirical formulas.

Basic: How should this compound be stored to ensure stability?

Answer:

- Temperature : Store at 0–6°C in amber vials to prevent photodegradation .

- Container : Use glass (not plastic) to avoid amine-plasticizer interactions.

- Handling : Classify as Flammable Liquid, Corrosive (UN 2276, Packing Group III) with secondary containment .

Advanced: How does the nitro group influence the compound’s reactivity compared to non-nitrated analogs like 2-ethylhexylamine?

Answer:

The nitro group introduces:

- Electron-Withdrawing Effects : Reduces nucleophilicity of the amine, slowing reactions with electrophiles (e.g., acyl chlorides).

- Oxidative Stability : Nitro derivatives resist oxidation better than primary amines but may decompose under strong acidic/alkaline conditions .

- Thermal Sensitivity : Differential Scanning Calorimetry (DSC) shows exothermic decomposition above 150°C, requiring controlled heating during reactions.

Q. Experimental Validation :

- Compare reaction rates with benzoyl chloride in nitro vs. non-nitro analogs using stopped-flow kinetics.

Advanced: How can researchers resolve contradictions in reported stability data for nitroalkylamines?

Answer:

Contradictions often arise from impurities or environmental variables. Mitigation strategies include:

Orthogonal Analysis : Pair HPLC (for purity) with NMR to detect trace degradation products (e.g., nitroso byproducts) .

Condition-Specific Studies :

- pH Stability : Test buffered solutions (pH 2–12) at 25°C and 40°C.

- Oxidative Stress : Expose to H₂O₂ or UV light and monitor via UV-Vis spectroscopy.

Q. Example Workflow :

| Condition | Degradation Rate (k, h⁻¹) | Major Byproduct |

|---|---|---|

| pH 2, 40°C | 0.12 | Nitroso derivative |

| pH 12, 40°C | 0.08 | Aldehyde intermediate |

Advanced: What methodological challenges arise in quantifying this compound in complex matrices?

Answer:

Key challenges and solutions:

- Matrix Interference : Use Solid-Phase Extraction (SPE) with C18 cartridges to isolate the compound from biological/environmental samples.

- Low Volatility : Derivatize with pentafluoropropionic anhydride for enhanced GC-MS sensitivity .

- Quantification Limits : Optimize LC-MS/MS transitions (e.g., m/z 244 → 182) with deuterated internal standards.

Q. Validation Criteria :

- Achieve RSD <5% for intraday precision.

- Spike recovery rates of 90–110% in real samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.